molecular formula C27H44O3 B3055929 Epitigogenin CAS No. 6788-40-5

Epitigogenin

Cat. No. B3055929
CAS RN: 6788-40-5
M. Wt: 416.6 g/mol
InChI Key: GMBQZIIUCVWOCD-DGBDVICSSA-N
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Description

Epitigogenin is a chemical compound with the CAS number 6788-40-5 . It is categorized as an enzyme inhibitor, enzyme activator, pharmaceutical standard, intermediate, and fine chemical . The molecular formula of Epitigogenin is C27H44O3, and it has a molecular weight of 416.65 .


Synthesis Analysis

The synthesis of a compound like Epitigogenin typically involves retrosynthetic analysis, where the desired compound is iteratively broken down into intermediates or smaller precursors until known or purchasable building blocks have been found . This process can be guided by software like AiZynthFinder, which uses a Monte Carlo tree search algorithm to suggest possible precursors .


Molecular Structure Analysis

The molecular structure of Epitigogenin can be determined using techniques like 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED), which enables the determination of three-dimensional molecular structures from sub-micron microcrystals .


Chemical Reactions Analysis

The analysis of chemical reactions involving Epitigogenin would involve understanding the manipulation of oxidation states in the molecule, which is pivotal to the conversion of functional groups and the synthesis of new structural motifs . Electroanalytical tools can be utilized to investigate redox-active intermediates .


Physical And Chemical Properties Analysis

The physical and chemical properties of Epitigogenin can be analyzed using various techniques. These properties are influenced by the chemistry of the molecule, including its molecular structure, functional groups, and degradation . Techniques used for the characterization and analysis of these properties include spectroscopic methods, distance- and time-resolved NMR studies, and single enzyme molecule reactions .

Scientific Research Applications

Gene Transfer for Vascular Regeneration

Epitigogenin has potential applications in the field of vascular regeneration. Research by (H. Iwaguro et al., 2002) has shown that gene transfer can be used for phenotypic modulation of endothelial progenitor cells (EPCs), enhancing their proliferative activity and incorporation into endothelial cell monolayers. This approach can facilitate therapeutic neovascularization, particularly in models of limb ischemia.

Development of Erythroid Progenitors

Epitigogenin might be relevant in the study of erythropoiesis, as research by (Hong Wu et al., 1995) indicates. They found that erythropoietin and its receptor are crucial for definitive erythropoiesis in vivo. This insight could guide the development of therapies targeting erythroid progenitors in various blood disorders.

Contribution to Angiogenesis

The role of epitigogenin in angiogenesis, particularly in the context of circulating EPCs, is another significant area. (B. Garmy-Susini & J. Varner, 2005) have contributed to our understanding of the contributions of circulating EPCs to angiogenesis in diseases and their potential in repairing wounded hearts and limbs.

Electrooxidation Studies

A study by (J. Morzycki et al., 2007) on the electrooxidation of tigogenin acetate, closely related to epitigogenin, yielded products like 20-epitigogenin acetate. This kind of research contributes to the broader understanding of chemical reactions and synthesis processes that could be relevant to epitigogenin.

Insights into Epigenetics

Research in epigenetics, including the studies of (A. Bird, 2007) and (Y. Boumber & J. Issa, 2011), may have implications for the application of epitigogenin in modifying gene expression through epigenetic mechanisms. These insights could lead to new therapeutic approaches in cancer and other diseases.

properties

IUPAC Name

(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16R,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28H,5-15H2,1-4H3/t16-,17+,18+,19-,20-,21+,22+,23+,24+,25+,26+,27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMBQZIIUCVWOCD-DGBDVICSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@H](C6)O)C)C)C)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Epitigogenin

CAS RN

6788-40-5
Record name Epitigogenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006788405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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